2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole
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Description
2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole is a useful research compound. Its molecular formula is C18H15FN2O5S2 and its molecular weight is 422.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activities
- Antibacterial Properties Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the queried compound, showed effective antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae (Shi et al., 2015).
Synthesis Methods and Chemical Properties
- Synthesis and Biological Activity of Beta-Lactam Antibiotics : The synthesis of various beta-lactam antibiotics that include structures similar to the queried compound was described, demonstrating significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).
Pharmacological Evaluations
Evaluation of Azetidinones and Thiazolidinones : Research on azetidinones and thiazolidinones encompassing benzothiazole, which are related to the compound , showed their potential for antiinflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008).
Design and Evaluation of Indolyl Derivatives as Antioxidants : The design of indole-based heterocycles, similar in structure to the compound of interest, showed promising antioxidant activities (Aziz et al., 2021).
Antibacterial Potential of Monocyclic β-Lactams : Synthesis and evaluation of monocyclic β-lactams, which are structurally related, demonstrated notable antibacterial activities against various microorganisms (Parvez et al., 2010).
Synthesis of Quinazolone Containing Heterocyclic Schiff Base : The study synthesized quinazolone containing novel heterocyclic Schiff base and Azetidinone, showing good antimicrobial activity (Desai et al., 2005).
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-4-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S2/c19-13-2-1-3-16-17(13)20-18(27-16)26-11-9-21(10-11)28(22,23)12-4-5-14-15(8-12)25-7-6-24-14/h1-5,8,11H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXCWYFFGKFQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)OC4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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